4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid
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Description
4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Carboxyomeprazole, also known as 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylic acid, primarily targets the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is expressed in high quantities by the parietal cells of the stomach .
Mode of Action
Carboxyomeprazole is a proton pump inhibitor (PPI) . It suppresses stomach acid secretion by specific inhibition of the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . This results in a decrease in gastric acid secretion and an increase in the pH of the stomach, which can help in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Biochemical Pathways
Carboxyomeprazole is a metabolite of omeprazole . The biochemical reaction from 5-hydroxyomeprazole to carboxyomeprazole is part of the metabolic pathway of omeprazole . Omeprazole is mainly metabolized by CYP2C19 to hydroxyomeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . The CYP2C19 also mediates the metabolism of many clinically used drugs .
Pharmacokinetics
The pharmacokinetics of carboxyomeprazole can be understood by studying the pharmacokinetics of omeprazole, its parent drug. Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics and anti-gastric acid secretion of omeprazole have been modeled in CYP2C19 extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs) and ultrarapid metabolizers (UMs) following oral or intravenous administration . The model predictions were within 0.5–2.0-fold of the observed values, indicating successful development .
Result of Action
The primary result of carboxyomeprazole’s action is the reduction of gastric acid secretion . This leads to an increase in gastric pH, which can help in the management of conditions like GERD and peptic ulcers . It also promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of carboxyomeprazole. For instance, genetic polymorphisms in CYP2C19 can affect the metabolism of omeprazole and thus the formation of carboxyomeprazole . Furthermore, the presence of food can affect the absorption and hence the bioavailability of omeprazole . These factors need to be considered when administering carboxyomeprazole for therapeutic purposes.
Properties
IUPAC Name |
4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGFNZYFRUUYBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120003-72-7 |
Source
|
Record name | 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120003727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHOXY-6-(((6-METHOXY-1H-BENZIMIDAZOL-2-YL)SULFINYL)METHYL)-5-METHYL-3-PYRIDINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUG14384Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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